![molecular formula C17H13NO5S2 B2529814 3-[2-(benzenesulfonamido)phenoxy]thiophene-2-carboxylic Acid CAS No. 900019-13-8](/img/structure/B2529814.png)

3-[2-(benzenesulfonamido)phenoxy]thiophene-2-carboxylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

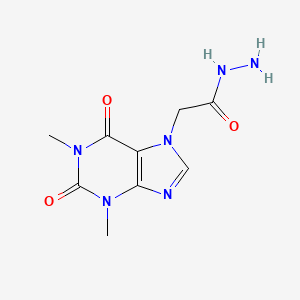

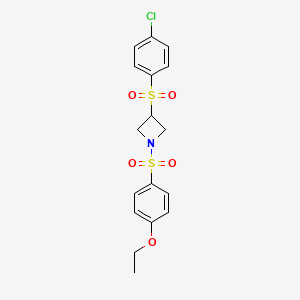

“3-[2-(benzenesulfonamido)phenoxy]thiophene-2-carboxylic Acid” is a chemical compound with the molecular formula C17H13NO5S2. It is a derivative of thiophene, a five-membered heterocyclic compound that contains sulfur .

Synthesis Analysis

The synthesis of thiophene derivatives, including “3-[2-(benzenesulfonamido)phenoxy]thiophene-2-carboxylic Acid”, often involves heterocyclization of various substrates . Specific synthesis methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .Molecular Structure Analysis

The molecular structure of “3-[2-(benzenesulfonamido)phenoxy]thiophene-2-carboxylic Acid” includes a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Attached to this ring is a phenoxy group and a benzenesulfonamido group.Chemical Reactions Analysis

Thiophene derivatives, including “3-[2-(benzenesulfonamido)phenoxy]thiophene-2-carboxylic Acid”, have been widely studied as substrates in coupling reactions and olefinations . They can also undergo reactions such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Physical And Chemical Properties Analysis

The molecular weight of “3-[2-(benzenesulfonamido)phenoxy]thiophene-2-carboxylic Acid” is 375.41. Additional physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It involves the conjoining of chemically differentiated fragments using a palladium catalyst. One of the key components in SM coupling is the organoboron reagent, which plays a crucial role in transmetalation. Notably, 3-{2-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid can serve as an effective boron reagent in this context .

Antibacterial Activity

The compound has been investigated for its antibacterial properties. Specifically, the derivative 2-aza-3-isopropyl-1-[4-(phenylsulfonyl)phenyl]-1,4-butanedione exhibited potent antibacterial activity against both Gram-positive and Gram-negative strains. Additionally, N-acyl-α-amino acid derivatives and 1,3-oxazol-5(4H)-one derivatives have shown inhibitory effects on Enterococcus faecium biofilms .

Synthesis of Phenoxy Acetic Acid Derivatives

Phenoxy acetic acid derivatives, including 3-{2-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid, can be synthesized from phenol and chloroacetic acid. The sodium hydroxide solution deprotonates the phenol hydroxy group, leading to the formation of these derivatives .

Orientations Futures

Thiophene-based analogs, including “3-[2-(benzenesulfonamido)phenoxy]thiophene-2-carboxylic Acid”, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may continue to explore the synthesis and applications of these compounds.

Propriétés

IUPAC Name |

3-[2-(benzenesulfonamido)phenoxy]thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO5S2/c19-17(20)16-15(10-11-24-16)23-14-9-5-4-8-13(14)18-25(21,22)12-6-2-1-3-7-12/h1-11,18H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBZQXRKTJYPRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC3=C(SC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(benzenesulfonamido)phenoxy]thiophene-2-carboxylic Acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

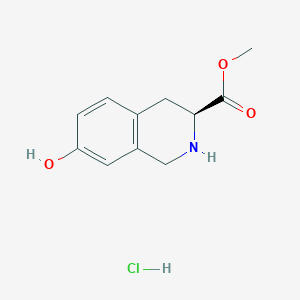

![6-(4-Chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2529732.png)

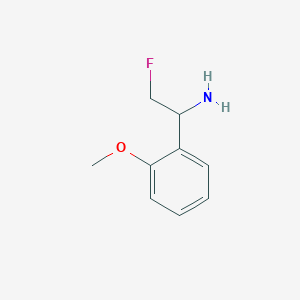

![6-(4-Chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2529733.png)

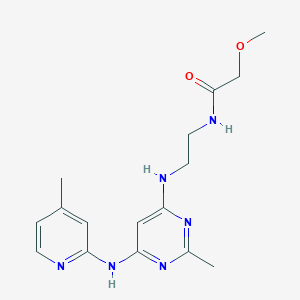

![N-(2,3-dimethylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2529741.png)

![(3S)-3-Methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2529744.png)

![5-chloro-N-[3-(cyclohexylmethyl)-1H-pyrazol-5-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2529745.png)

![7-Methoxy-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2529748.png)